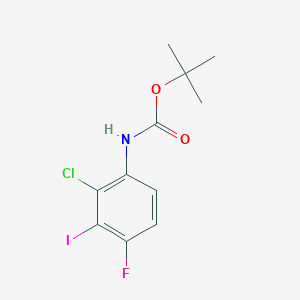
Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate is an organic compound with the molecular formula C11H12ClFINO2 and a molecular weight of 371.57 g/mol . This compound is characterized by the presence of tert-butyl, chloro, fluoro, and iodo substituents on a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate typically involves the reaction of 2-chloro-4-fluoro-3-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro, fluoro, and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can produce compounds with different halogen substituents .
Scientific Research Applications
Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate: Similar structure but with different positions of the substituents.
Tert-butyl (3-chloro-2-iodophenyl)carbamate: Lacks the fluoro substituent.
Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
Tert-butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H12ClFINO2 |
|---|---|
Molecular Weight |
371.57 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-4-fluoro-3-iodophenyl)carbamate |
InChI |
InChI=1S/C11H12ClFINO2/c1-11(2,3)17-10(16)15-7-5-4-6(13)9(14)8(7)12/h4-5H,1-3H3,(H,15,16) |
InChI Key |
RIUMUJQNCPSRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















